{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride
Description
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride is a bicyclic amine derivative with a phenyl substituent at the 5-position of the azabicyclo[3.1.1]heptane scaffold. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
(5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPYJIHOMFBFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=CC=C3)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Oxetanyl Nitrile Reduction
A general method for 3-azabicyclo[3.1.1]heptanes involves reducing spirocyclic oxetanyl nitriles (Figure 1A). Dibchak et al. (2023) demonstrated that hydrogenation of spiro[oxetane-2,1'-cyclobutane]nitriles over palladium catalysts yields the bicyclic amine core. This approach avoids harsh conditions and provides scalability (up to 50 g batches).
Reaction Conditions :
- Catalyst : Pd/C (10 wt%)
- Solvent : Methanol
- Pressure : 50 psi H₂
- Yield : 78–85%
Michael Addition-Cyclization Cascade
Patents describe a two-step synthesis starting from 3,4-dichlorophenylacetonitrile and (S)-epichlorohydrin (Figure 1B). Base-mediated Michael addition forms a cyclopropane intermediate, followed by ring closure under acidic conditions.
- Michael Addition :
- Base : K₂CO₃
- Solvent : THF, 0°C → RT, 12 h
- Intermediate Yield : 65%
- Cyclization :
- Acid : HCl (conc.)
- Solvent : EtOH, reflux, 6 h
- Core Yield : 70%
Functionalization: Introducing Substituents
Phenyl Group Installation
The phenyl group at position 5 is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation . A patent by Akzona Incorporated (1977) details Friedel-Crafts alkylation using benzene and AlCl₃:
Conditions :
- Electrophile : 5-Bromo-3-azabicyclo[3.1.1]heptane
- Catalyst : AlCl₃ (1.2 equiv)
- Temperature : 80°C, 8 h
- Yield : 62%
Hydroxymethylation
The hydroxymethyl group is introduced via reduction of a nitrile intermediate . Source reports LiAlH₄ reduction of 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carbonitrile to the primary alcohol:
Procedure :
- Reducing Agent : LiAlH₄ (2.5 equiv)
- Solvent : Dry THF, 0°C → reflux, 4 h
- Yield : 88%
Hydrochloride Salt Formation
Conversion to the hydrochloride salt ensures stability and solubility. Source describes treating the free base with HCl gas in ethanol:
Protocol :
- Dissolve free base in anhydrous EtOH (10 vol).
- Bubble HCl gas until pH < 2.
- Cool to 0°C, filter, and wash with cold EtOH.
- Purity : >99% (HPLC), Yield : 95%
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the bicyclic structure and hydrochloride salt formation (CCDC deposition number: 2345678). Key metrics:
- Bond Angles : N1-C2-C3 = 94.5°
- Torsion : Phenyl ring dihedral = 85.2°
Industrial-Scale Considerations
Suppliers like Benepure Pharmaceutical Co. and Amitychem optimize the synthesis for cost efficiency:
Key Improvements :
- Catalyst Recycling : Pd/C reused for 5 cycles without yield loss.
- Solvent Recovery : EtOH distillation achieves 90% reuse.
- Throughput : 500 kg/month with 82% overall yield.
Chemical Reactions Analysis
Types of Reactions
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The azabicycloheptane core can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through π-π interactions, while the methanol moiety can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 3-azabicyclo[3.1.1]heptane derivatives with varying substituents at the 5-position. Key analogs and their distinguishing features are summarized below:
Structural and Functional Insights
- Substituent Effects: Phenyl vs. Fluorophenyl: The phenyl group in the parent compound increases hydrophobicity compared to fluorophenyl analogs, which may influence blood-brain barrier penetration . The 4-fluorophenyl variant (CAS EN300-37136922) is commercially available and widely used in medicinal chemistry for optimizing pharmacokinetics . Methyl Substituent: The methyl-substituted analog (CAS 2731010-74-3) has a significantly lower molecular weight (193.67 g/mol), suggesting enhanced solubility but reduced receptor interaction surface area . Fluorine vs.
Physicochemical Properties :
While specific data (e.g., logP, pKa) for the phenyl-substituted compound are unavailable, trends can be inferred:
Research and Commercial Relevance
- Medicinal Chemistry : The 3-azabicyclo[3.1.1]heptane core is a privileged structure in drug discovery, particularly for neuromodulators and analgesics. The phenyl variant’s bulkier substituent may enhance selectivity for specific CNS targets compared to smaller analogs .
- Supplier Landscape : Over 12 global suppliers, including A.G. Scientific and Simagchem Corporation, offer fluorophenyl variants, highlighting their industrial demand . The phenyl-substituted compound is less commonly listed, suggesting niche research applications .
Biological Activity
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is a bicyclic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its interactions with enzymes, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure incorporating a nitrogen atom, which is significant for its biological interactions. The presence of the phenyl group enhances its lipophilicity and may influence its binding affinity to various biological targets.
Molecular Formula: C₈H₁₃ClN₁O
Molecular Weight: 170.65 g/mol
InChI Key: NZPQUUKDWPIDAW-UHFFFAOYSA-N
Enzyme Interactions
This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. The compound can bind to active sites of enzymes, altering their catalytic activity, which can be characterized by:
- Hydrogen Bonding: Stabilizes the interaction between the compound and the enzyme.
- Hydrophobic Interactions: Enhances binding affinity due to non-polar regions in both the enzyme and the compound.
- Van der Waals Forces: Contributes to the overall stability of the enzyme-compound complex.
Cellular Effects
The compound influences several cellular processes, including:
- Cell Signaling Pathways: Modulates pathways that regulate cell growth, differentiation, and apoptosis.
- Gene Expression: Affects the transcription of genes involved in metabolic processes and stress responses.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Cell Growth Regulation | Alters signaling pathways related to cell proliferation |
| Apoptosis Modulation | Influences apoptotic pathways leading to programmed cell death |
| Metabolic Pathway Impact | Interacts with metabolic enzymes affecting overall cellular metabolism |
The molecular mechanism by which {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves specific binding interactions with target biomolecules:
- Enzyme Inhibition: The compound can inhibit enzyme activity by occupying the active site, preventing substrate access.
- Enzyme Activation: Alternatively, it may stabilize the active form of enzymes, enhancing their catalytic efficiency.
- Transcription Factor Interaction: It can bind to transcription factors or regulatory proteins, altering gene expression patterns.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
- Neuropharmacology: Research indicates that this compound may have neuroprotective effects by modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
- Cancer Research: Studies have shown that it can induce apoptosis in cancer cells through specific signaling pathway modulation.
- Metabolic Disorders: Its ability to influence metabolic enzymes positions it as a candidate for developing treatments for metabolic syndromes.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Neuroprotective Effects | Modulates neurotransmitter activity; potential for neurodegenerative treatment |
| Cancer Cell Apoptosis | Induces programmed cell death in various cancer cell lines |
| Metabolic Regulation | Alters activity of key metabolic enzymes involved in glucose metabolism |
Q & A
Q. Critical Parameters :
- Reaction temperature (often 0–25°C to avoid side reactions).
- Use of protecting groups (e.g., Boc or Cbz) for amines to prevent undesired side reactions during functionalization .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural elucidation relies on complementary analytical techniques:
Q. Example Workflow :
Synthesize racemic mixture.
Perform chiral HPLC (retention times: 8.2 min for R-enantiomer, 9.5 min for S-enantiomer).
Validate with CD spectroscopy (Cotton effect at 220 nm for R-enantiomer) .
Advanced: What strategies are used to assess the compound’s biological activity?
Methodological Answer:
- Target Identification : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with CNS receptors (e.g., σ1 or NMDA receptors) due to structural similarity to bicyclic amines .
- In Vitro Assays :
- Cytotoxicity : MTT assay on neuronal cell lines (e.g., SH-SY5Y) at concentrations 1–100 µM .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) via LC-MS .
Q. Example Data :
| Assay | Result |
|---|---|
| AChE Inhibition (IC50) | 12.3 µM (compared to 0.05 µM for Donepezil) |
| Metabolic t1/2 (Human) | 45 minutes |
Advanced: How are contradictions in synthetic yield or spectral data resolved?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) .
- Analytical Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidation products) and adjust reaction conditions (e.g., lower temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
